Ethyl 2-(3-Iodophenyl)thiazole-4-carboxylate
Description
Ethyl 2-(3-iodophenyl)thiazole-4-carboxylate is a thiazole-based ester derivative characterized by a 3-iodophenyl substituent at the 2-position of the thiazole ring. Thiazole derivatives are widely studied for their pharmacological and material science applications due to their structural versatility and electronic properties. The iodine atom in the 3-position of the phenyl ring likely influences electronic and steric properties, impacting reactivity, binding interactions, and bioactivity compared to other substituents.
Properties
Molecular Formula |
C12H10INO2S |
|---|---|
Molecular Weight |
359.18 g/mol |
IUPAC Name |
ethyl 2-(3-iodophenyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C12H10INO2S/c1-2-16-12(15)10-7-17-11(14-10)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3 |
InChI Key |
GQWNPKAYLFDTIS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=CC(=CC=C2)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3-Iodophenyl)thiazole-4-carboxylate typically involves the condensation of 3-iodoaniline with ethyl 2-bromoacetate in the presence of a base, followed by cyclization with thiourea. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Types of Reactions:
Oxidation: The thiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The iodophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The iodine atom in the iodophenyl group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl-substituted thiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Ethyl 2-(3-Iodophenyl)thiazole-4-carboxylate involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and function, leading to cell lysis and death.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: The compound induces apoptosis in cancer cells by interacting with DNA and inhibiting topoisomerase II, leading to DNA double-strand breaks and cell death.
Comparison with Similar Compounds
Comparison with Similar Thiazole Carboxylate Derivatives
Structural and Electronic Properties
Thiazole carboxylates exhibit diverse electronic behaviors depending on substituents. Key comparisons include:
- Iodo vs. Nitro Substituents: The nitro group in enhances conjugation, reducing the HOMO-LUMO gap compared to non-conjugated substituents.
- Iodo vs. Trifluoromethyl : Both substituents are electron-withdrawing, but the CF₃ group is smaller and less polarizable, possibly favoring different binding interactions in biological systems .
Anticancer Activity
- Ethyl 2-aminothiazole-4-carboxylate derivatives (5a, 5b): These compounds, bearing dioxoisoindolinyl groups, inhibit colorectal cancer cell proliferation (HCT-116) with IC₅₀ values of 0.72–1.55 μM, comparable to methotrexate .
- Ethyl 2-[(4-chlorophenyl)amino]-thiazole-4-carboxylate: Acts as an Oct3/4 inducer, critical for stem cell reprogramming . The iodine atom’s larger size and polarizability could modulate similar pathways differently.
Antioxidant and Antimicrobial Activity
- Ethyl 2-(arylidene)hydrazinyl derivatives (2g, 2h): Exhibit %FRSA (84.46 ± 0.13) and TAC (269.08 ± 0.92 μg AAE/mg) due to electron-rich substituents like 4-hydroxy-3-methoxybenzylidene .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
